Pyridine, 3-(5-(p-methoxyphenyl)-2-oxazolyl)-

Physicochemical profiling Membrane permeability Oxazole alkaloid SAR

Pyridine, 3-(5-(p-methoxyphenyl)-2-oxazolyl)- (CAS 33864-03-8), commonly referred to as Methylhalfordinol or O-Methylhalfordinol, is a naturally occurring phenyl-1,3-oxazole alkaloid with the molecular formula C15H12N2O2 and a monoisotopic mass of 252.0899 Da. It was first isolated from the ripe fruits of Aegle marmelos (bael fruit) and the aerial parts of Triphasia trifolia (limeberry), and later identified in Micromelum zeylanicum.

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
CAS No. 33864-03-8
Cat. No. B12678525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 3-(5-(p-methoxyphenyl)-2-oxazolyl)-
CAS33864-03-8
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN=C(O2)C3=CN=CC=C3
InChIInChI=1S/C15H12N2O2/c1-18-13-6-4-11(5-7-13)14-10-17-15(19-14)12-3-2-8-16-9-12/h2-10H,1H3
InChIKeyLHPXYPROPRFEQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine, 3-(5-(p-methoxyphenyl)-2-oxazolyl)- (Methylhalfordinol, CAS 33864-03-8): Compound Identity, Class, and Procurement-Relevant Baseline


Pyridine, 3-(5-(p-methoxyphenyl)-2-oxazolyl)- (CAS 33864-03-8), commonly referred to as Methylhalfordinol or O-Methylhalfordinol, is a naturally occurring phenyl-1,3-oxazole alkaloid with the molecular formula C15H12N2O2 and a monoisotopic mass of 252.0899 Da [1]. It was first isolated from the ripe fruits of Aegle marmelos (bael fruit) and the aerial parts of Triphasia trifolia (limeberry), and later identified in Micromelum zeylanicum [2]. The compound features a 5-(4-methoxyphenyl) substitution on the oxazole ring with a pyridin-3-yl moiety at the 2-position of the oxazole, placing it within the broader 2,5-diaryloxazole scaffold class. Its experimental melting point is reported as 100–101 °C, and it exists as a solid at ambient conditions [1]. Despite its established natural product provenance, very few articles have been published on its biological activity, and it has been detected but not quantified in fruits, positioning it as a potential dietary biomarker [1][3].

Why Generic Substitution of Pyridine, 3-(5-(p-methoxyphenyl)-2-oxazolyl)- Within the Phenyl-1,3-Oxazole Class Is Scientifically Unjustified


Superficial structural similarity among phenyl-1,3-oxazole congeners masks profound differences in physicochemical properties, hydrogen-bonding capacity, and biological target engagement that preclude simple interchange. The O-methylation that distinguishes Methylhalfordinol from its parent alkaloid Halfordinol eliminates the sole hydrogen-bond donor while simultaneously increasing lipophilicity (logP 2.72 vs. 2.20) and reducing topological polar surface area (TPSA 48.15 vs. 59.20 Ų) [1]. These alterations directly impact membrane permeability, metabolic stability, and protein-binding profiles. Furthermore, the pyridin-3-yl attachment position—as opposed to the pyridin-4-yl regioisomer—dictates the basicity of the pyridine nitrogen (predicted pKa 3.72 vs. approximately 7.23 for the 4-pyridyl isomer), which governs pH-dependent fluorescence behavior, solubility, and receptor interactions [2]. Within the 5-aryl-2-pyridyloxazole fluorescent probe series, the pKa of the pyridine nitrogen critically determines the operational pH range for ratiometric pH sensing, with measured values spanning from 2 to 8 across derivatives [3]. Generic substitution without accounting for these quantifiable differences risks invalidating experimental reproducibility, corrupting structure-activity relationship interpretation, and compromising assay outcomes.

Product-Specific Quantitative Evidence Guide: Pyridine, 3-(5-(p-methoxyphenyl)-2-oxazolyl)- vs. Closest Analogs


O-Methylation Drives a 0.52-Log-Unit Lipophilicity Increase and Complete H-Bond Donor Elimination Relative to Halfordinol

Methylhalfordinol (CAS 33864-03-8) differs from its direct parent alkaloid Halfordinol (CAS 4210-82-6) solely by O-methylation of the 4-hydroxyphenyl group to a 4-methoxyphenyl group. This single structural modification produces measurable, procurement-relevant physicochemical divergence: the ALOGPS-predicted logP increases from 2.20 (Halfordinol, XlogP) to 2.72 (Methylhalfordinol, ALOGPS), representing a ΔlogP of +0.52 [1][2]. The topological polar surface area (TPSA) decreases from 59.20 Ų (Halfordinol) to 48.15 Ų (Methylhalfordinol), a reduction of 11.05 Ų [1][2]. Critically, the hydrogen-bond donor count drops from 1 (Halfordinol, phenolic –OH) to 0 (Methylhalfordinol), while the hydrogen-bond acceptor count decreases from 4 to 3 [3]. The predicted aqueous solubility is 0.12 g/L (logS −3.3) for Methylhalfordinol [4]. The strongest basic pKa shifts from 9.29 (Halfordinol, acidic pKa of phenol) to 3.72 (Methylhalfordinol, pyridine basic pKa) [2][3].

Physicochemical profiling Membrane permeability Oxazole alkaloid SAR

Pyridin-3-yl vs. Pyridin-4-yl Regioisomerism Dictates Pyridine Basicity (pKa ~3.72 vs. ~7.23) and Fluorescent pH Probe Operational Range

The attachment position of the pyridine ring to the oxazole core fundamentally alters the basicity of the pyridine nitrogen and thus the compound's utility as a fluorescent pH probe. Methylhalfordinol (pyridin-3-yl, CAS 33864-03-8) exhibits a predicted strongest basic pKa of 3.72 (ChemAxon) [1]. In contrast, the 4-pyridyl regioisomer 5-(4-methoxyphenyl)-2-(pyridin-4-yl)-1,3-oxazole (CAS 96753-33-2) is reported with a pKa within the 6–8 range in the context of fluorescent pH probe applications [2]. In the foundational photophysics study by Charier et al. (2006), the pKa values of investigated 5-aryl-2-pyridyloxazole derivatives ranged between 2 and 8, with protonation of the pyridine nitrogen inducing large shifts in both one-photon and two-photon absorption spectra as well as emission spectra [3]. The 3-pyridyl isomer (Methylhalfordinol scaffold) protonates at lower pH, making it suitable for acidic compartment sensing, whereas the 4-pyridyl isomer operates in the physiologically neutral range. Both isomers share the same molecular formula (C15H12N2O2, MW 252.27) and identical logP (3.41) and PSA (48.15 Ų) , meaning procurement based solely on molecular formula or bulk properties cannot distinguish between these functionally divergent regioisomers.

Fluorescent pH probes Regioisomer comparison Two-photon absorption

Methylhalfordinol Serves as the Minimalist Pharmacophoric Core of the Diaryl Oxazole Kinase Inhibitor Series, with Elaboration to PC-046 Yielding Multi-Kinase IC50 Values of 13.4–19.1 μM and In Vivo Tumor Reduction of 80%

Methylhalfordinol represents the structurally simplest 5-(4-methoxyphenyl)-2-(pyridinyl)oxazole core within the broader diaryl oxazole class. The elaborated analog PC-046 [5-(4-methoxyphenyl)-2-(3-(3-methoxyphenyl)pyridin-4-yl)oxazole, CAS 1202401-59-9]—which extends the Methylhalfordinol core with an additional 3-methoxyphenyl substituent on the pyridine ring—demonstrates multi-target kinase inhibition with IC50 values of 13.4 μM (tyrosine receptor kinase B, TrkB), 15.4 μM (interleukin-1 receptor-associated kinase-4, IRAK-4), and 19.1 μM (proto-oncogene Pim-1) . PC-046 also exhibits cytotoxicity against the pancreatic cancer cell line BxPC3 with IC50 values ranging from 7.5 to 130 nM . In a severe combined immunodeficiency (SCID) mouse xenograft model bearing MiaPaca-2 tumors, PC-046 reduced tumor growth by 80% compared with untreated controls, achieved cytotoxic plasma drug concentrations exceeding 3 μM, and demonstrated a plasma half-life of 7.5 hours [1]. Methylhalfordinol itself has no published kinase inhibition or cytotoxicity data; however, its structural role as the unelaborated core scaffold that—upon substitution at the pyridine 3-position—unlocks potent kinase inhibitory activity is documented by the structure-activity relationship established across >80 analogs in the JPET study [1].

Kinase inhibition Pancreatic cancer Diaryl oxazole SAR

The 5-Aryl-2-(pyridin-3-yl)oxazole Backbone Exhibits Validated Two-Photon Absorption Cross Sections Enabling Ratiometric Fluorescent pH Sensing in Aqueous Media

Methylhalfordinol embodies the 5-aryl-2-pyridyloxazole backbone that Charier et al. (2006) comprehensively validated as a donor-acceptor fluorescent pH probe scaffold [1]. In this foundational study, parent fluorophores and derivatives of the 5-aryl-2-pyridyloxazole series demonstrated large one-photon absorption in the near-UV range and strong fluorescence emission covering the entire visible domain [1]. Critically, these compounds possess significant two-photon absorption cross sections—a property absent in simpler phenyloxazole analogs lacking the pyridine donor-acceptor system. Upon pyridine nitrogen protonation, large spectral shifts were observed in both one-photon and two-photon excitation absorption spectra as well as in emission spectra [1]. The pKa values of the investigated compounds ranged between 2 and 8, and protonation exchanges occurred during the excited-state lifetime as confirmed by phase-modulation fluorometry [1]. The study explicitly recommends several 5-aryl-2-pyridyloxazole derivatives as efficient probes for reliable ratiometric pH measurement in aqueous solutions [1]. The analogous 4-pyridyl regioisomer (5-(4-methoxyphenyl)-2-(pyridin-4-yl)oxazole, CAS 96753-33-2) has been separately developed into reactive fluorescent stains bearing isothiocyanate, N-hydroxysuccinimidyl ester, maleimide, or oxirane functional groups for biomolecule labeling [2].

Two-photon absorption Ratiometric pH sensing Fluorescent probe scaffold

Predicted Drug-Likeness: Methylhalfordinol Satisfies Rule of Five and Bioavailability Criteria with Zero H-Bond Donors, Distinguishing It from Hydroxylated Oxazole Alkaloid Congeners

Methylhalfordinol (CAS 33864-03-8) satisfies both Lipinski's Rule of Five and the Ghose filter, and is predicted to be orally bioavailable (ChemAxon: Bioavailability = Yes) [1]. Key predicted drug-likeness parameters include: molecular weight 252.27 Da (well below the 500 Da cutoff), logP 2.13–2.72 (within the <5 range), zero hydrogen-bond donors, and three hydrogen-bond acceptors [1]. The polar surface area of 48.15 Ų falls below the 140 Ų threshold for good oral bioavailability and also below the 60–70 Ų threshold associated with blood-brain barrier penetration [1]. In contrast, the parent alkaloid Halfordinol bears one hydrogen-bond donor (phenolic –OH) and a larger TPSA of 59.20 Ų, while the isopentenylated derivative O-Isopentenylhalfordinol (CAS not specified, MW 306.40) has an XlogP of 4.10—approaching the upper limit of drug-like lipophilicity [2]. The des-methoxy analog 3-(5-phenyl-1,3-oxazol-2-yl)pyridine (CAS 6066-48-4) exhibits a higher XlogP of 3.6 and a smaller TPSA of 38.9 Ų, potentially favoring membrane permeability at the expense of aqueous solubility . Methylhalfordinol occupies an intermediate physicochemical space that balances lipophilicity, polarity, and solubility—positioning it as a lead-like starting point for further optimization.

Drug-likeness Oral bioavailability Lead-like properties

Defined Natural Product Provenance from Three Independent Plant Species Provides a Structurally Validated, Reproducible Isolation Scaffold Distinct from Fully Synthetic Oxazole Libraries

Methylhalfordinol has been independently isolated and structurally characterized from three distinct plant sources: ripe fruits of Aegle marmelos (bael fruit, Rutaceae), aerial parts of Triphasia trifolia (limeberry, Rutaceae), and leaves/stems of Micromelum zeylanicum (Rutaceae) [1][2]. Its structure was confirmed by chemical and spectral evidence including NMR and mass spectrometry [2][3]. A one-step iminophosphorane-mediated synthetic route from triphenylphosphine, 4-methoxyphenacyl azide, and nicotinoyl chloride has also been reported, yielding the natural product in good yield [4]. This dual availability—from both natural extraction and concise total synthesis—distinguishes Methylhalfordinol from many fully synthetic oxazole library members that lack natural product validation. The experimental melting point of 100–101 °C (HMDB) provides a simple identity verification criterion [5]. In contrast, related oxazole alkaloids from the same botanical sources include Halfordinol (the 4-hydroxyphenyl analog), O-Isopentenylhalfordinol, Halfordine, and Halfordinone, each with distinct substitution patterns [6]. The presence of Methylhalfordinol alongside these congeners in Aegle marmelos extracts provides a built-in biological context: the plant biosynthesizes a family of structurally related oxazoles, implying evolutionary optimization of the scaffold for biomolecular target engagement.

Natural product chemistry Oxazole alkaloid Phytochemical authentication

Best Research and Industrial Application Scenarios for Pyridine, 3-(5-(p-methoxyphenyl)-2-oxazolyl)- (Methylhalfordinol, CAS 33864-03-8)


Core Scaffold for Diaryl Oxazole Kinase Inhibitor Library Design Targeting Pancreatic and Other Cancers

Methylhalfordinol provides the minimal 5-(4-methoxyphenyl)-2-(pyridin-3-yl)oxazole pharmacophore that, when elaborated with additional aryl substituents at the pyridine ring, generates potent multi-kinase inhibitors. The lead analog PC-046—directly derived from this core—achieves TrkB, IRAK-4, and Pim-1 inhibition with IC50 values of 13.4–19.1 μM and reduces pancreatic tumor xenograft growth by 80% in vivo . Procurement of Methylhalfordinol as the starting scaffold enables systematic SAR exploration around the pyridine 3-position, the oxazole 5-phenyl ring, and the methoxy substituent, following the established medicinal chemistry precedent of the >80-analog campaign reported by Shaw et al. (2009) [1].

Parent Fluorophore for Two-Photon Excitable Ratiometric pH Probes in Acidic Cellular Compartments

The 5-aryl-2-(pyridin-3-yl)oxazole architecture embodied by Methylhalfordinol has been validated as a donor-acceptor backbone for fluorescent pH sensing with significant two-photon absorption cross sections [2]. With a predicted pyridine pKa of ~3.72, Methylhalfordinol and its derivatives are specifically suited for sensing acidic environments such as lysosomes (pH ~4.5–5.0), endosomes (pH ~5.5–6.5), and the tumor microenvironment [3]. The pyridine nitrogen protonation induces large spectral shifts in both absorption and emission, enabling ratiometric measurements that are independent of probe concentration [2]. Researchers developing pH sensors for acidic organelle imaging should specify the 3-pyridyl regioisomer (CAS 33864-03-8) rather than the 4-pyridyl analog, which operates at neutral pH.

Natural Product-Derived Fragment for Phenotypic Screening and Chemical Biology Probe Development

As a structurally authenticated natural product with defined spectroscopic fingerprints (NMR, MS, melting point 100–101 °C) and a concise one-step synthetic route [4][5], Methylhalfordinol serves as an ideal fragment-sized (MW 252 Da) entry point for phenotypic screening cascades. Its zero hydrogen-bond donor count and TPSA of 48.15 Ų place it within CNS-accessible physicochemical space, making it suitable for blood-brain barrier penetrant probe development [6]. The compound's natural occurrence in the edible fruit of Aegle marmelos provides an initial safety presumption that synthetic-only fragments lack, supporting its prioritization in hit triage.

Authenticated Reference Standard for Phytochemical Profiling and Dietary Biomarker Studies of Aegle marmelos

Methylhalfordinol has been detected in fruits and is proposed as a potential dietary biomarker for Aegle marmelos consumption [7]. Its authenticated isolation from three independent Rutaceae species, combined with available LC-MS/MS spectral libraries (splash keys: splash10-0v5i-0369000000-49fefda6aedea749507c and splash10-03dr-0490000000-f2d17e2cac1f05e94dbf) [8], enables its use as a quantitative reference standard in metabolomics and food chemistry workflows. Procurement of high-purity Methylhalfordinol with documented analytical specifications is essential for laboratories conducting phytochemical authentication of Aegle marmelos-derived nutraceuticals and traditional medicines.

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